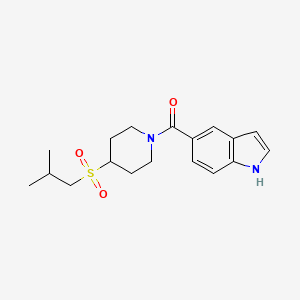

![molecular formula C14H17ClN2O5S B2847436 2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid CAS No. 380426-71-1](/img/structure/B2847436.png)

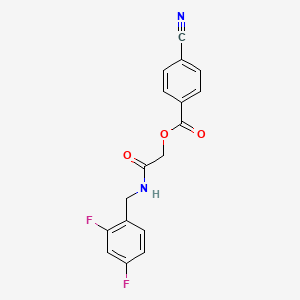

2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C14H17ClN2O5S and a molecular weight of 360.81 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17ClN2O5S/c15-12-5-4-10 (9-11 (12)14 (19)20)23 (21,22)16-6-2-8-17-7-1-3-13 (17)18/h4-5,9,16H,1-3,6-8H2, (H,19,20) . This code provides a unique representation of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Nickel-catalyzed Sulfenylation

Nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes has been described, utilizing 2-(pyridine-2-yl)-isopropylamine as a directing group. This method provides an efficient pathway to valuable aryl sulfides, demonstrating a broad substrate scope and high functional group tolerance (Ke-Fang Yang et al., 2015).

Hydrogenation Catalysts

Research on water-soluble half-sandwich complexes, involving reactions with 2-(pyridine-2-ylmethylsulfanyl)benzoic acid, has explored their efficiency for catalytic transfer hydrogenation of carbonyl compounds in water. This work highlights the role of benzoic acid derivatives in facilitating environmentally friendly catalysis processes (O. Prakash et al., 2014).

Molecular Salts and Cocrystals

A study on the molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which shares structural similarities with the chemical , discusses the importance of halogen bonds in their crystal structures. These insights contribute to understanding the solid-state properties and potential pharmaceutical applications of such compounds (Madhavi Oruganti et al., 2017).

Heterocyclic Synthesis

The one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes from various substituted 2-[(carboxymethyl)amino]benzoic acids showcases the versatility of benzoic acid derivatives in creating complex organic structures, potentially useful in pharmaceutical development (V. J. Majo et al., 1996).

Propiedades

IUPAC Name |

2-chloro-5-[3-(2-oxopyrrolidin-1-yl)propylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O5S/c15-12-5-4-10(9-11(12)14(19)20)23(21,22)16-6-2-8-17-7-1-3-13(17)18/h4-5,9,16H,1-3,6-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUBNIUQPSVDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85271191 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Phenyl-2-thiazolyl)-1'-(2,4-dichlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2847358.png)

![1-(5-Chloro-2-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2847360.png)

![3-[3-(Morpholin-4-yl)propyl]-1-(4-{[4-({[3-(morpholin-4-yl)propyl]carbamoyl}amino)phenyl]methyl}phenyl)urea](/img/structure/B2847364.png)

![7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847369.png)

![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)